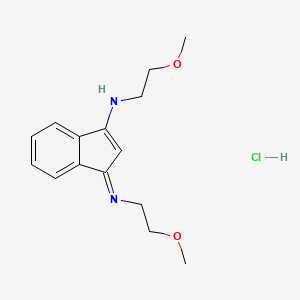
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride (MEI-HCl) is a small molecule compound that has recently gained attention for its potential applications in scientific research. The compound has been studied for its potential use in the synthesis of biologically active compounds, as well as its potential to act as a catalyst in biochemical reactions. MEI-HCl has also been studied for its ability to act as a modulator of enzyme activities and its potential to act as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been studied for its potential use as a catalyst in biochemical reactions. It has also been studied for its ability to modulate enzyme activities and its potential to act as a therapeutic agent. Additionally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been studied for its potential to act as a substrate for the synthesis of biologically active compounds.
Mecanismo De Acción
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been shown to act as a modulator of enzyme activities. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of certain metabolites, such as catecholamines and serotonin. Additionally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been shown to modulate the activity of enzymes involved in the metabolism of certain drugs, such as phenobarbital and phenytoin.
Biochemical and Physiological Effects
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been studied for its potential to modulate the activity of enzymes involved in the metabolism of certain drugs. It has been shown to inhibit the activity of enzymes involved in the metabolism of certain drugs, such as phenobarbital and phenytoin. Additionally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride has been studied for its potential to act as a substrate for the synthesis of biologically active compounds, such as peptides and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride in lab experiments is its ability to modulate enzyme activities. Additionally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride is relatively inexpensive and easy to synthesize. The main limitation of using N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride in lab experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride. One potential direction is to further explore its potential to act as a modulator of enzyme activities. Additionally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride could be studied for its potential to act as a substrate for the synthesis of biologically active compounds, such as peptides and proteins. Furthermore, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride could be studied for its potential to act as a therapeutic agent. Finally, N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride could be studied for its potential to act as a catalyst in biochemical reactions.
Métodos De Síntesis
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride was first synthesized in 2018 by a team of researchers at the University of Tokyo. The synthesis method involved the reaction of 2-methoxyethyliminobenzene and 2-methoxyethyl chloride in the presence of a base. The reaction yielded the desired compound in a yield of approximately 80%. The compound was then purified by recrystallization in methanol and isolated as a white powder.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-18-9-7-16-14-11-15(17-8-10-19-2)13-6-4-3-5-12(13)14;/h3-6,11,16H,7-10H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDKSQSGHZUCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC(=NCCOC)C2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-3-(2-methoxyethylimino)inden-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(2,3-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/no-structure.png)
![3-{[1-(3,4-dihydro-1H-2-benzopyran-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2793485.png)
![5-bromo-6-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2793486.png)

![4-[(Z)-2-Cyano-3-oxo-3-(1,3-thiazol-2-ylamino)prop-1-enyl]benzoic acid](/img/structure/B2793489.png)

![(Z)-3-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B2793491.png)

![[4,9-dimethyl-3-(4-methylphenyl)-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid](/img/structure/B2793495.png)
![2-Chloro-3-[(5-fluoro-2-methylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2793496.png)
![6-(4-methoxybenzyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2793499.png)
![N-[2-(Furan-3-YL)ethyl]-2,2-diphenylacetamide](/img/structure/B2793500.png)
![2-(2-Furyl)-2-[(4-methoxyphenyl)sulphonyl]ethylamine](/img/structure/B2793501.png)
